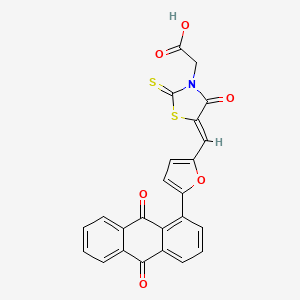

(Z)-2-(5-((5-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Scientific Significance in Medicinal Chemistry

The integration of anthraquinone and thiazolidinone moieties in this compound creates a hybrid structure with dual pharmacological potential. Anthraquinones, such as 9,10-dioxo-9,10-dihydroanthracene derivatives, are recognized for their role in photosensitizers and topoisomerase inhibition, while thiazolidinones contribute to antimicrobial and antidiabetic activities. For example, thiazolidinone derivatives like AZD5099 have demonstrated efficacy against Gram-positive pathogens by targeting bacterial enzymes such as sortase A. The acetic acid side chain further enhances solubility and bioavailability, enabling interactions with polar biological targets.

Recent studies highlight the compound’s potential in targeting multidrug-resistant pathogens and cancer cells. Analogous structures, such as 5-(anthracen-9-ylmethylene)thiazolidine-2,4-dione, exhibit photoisomerization-driven mechanical motion in molecular crystals, suggesting applications in drug delivery systems. However, the specific biological pathways modulated by this compound remain underexplored, necessitating mechanistic studies to validate its therapeutic utility.

Molecular Architecture and Structural Elements

The compound’s structure comprises four distinct regions (Table 1):

Table 1: Structural Components and Functional Roles

The anthracenequinone core (9,10-dioxo-9,10-dihydroanthracene) provides a planar aromatic system capable of intercalating into DNA or binding to hydrophobic enzyme pockets. The furan linker stabilizes the Z-configuration of the exocyclic double bond, as evidenced by NMR studies of similar compounds. The thioxothiazolidinone ring, with its thiocarbonyl group, enhances electron delocalization and participates in covalent interactions with cysteine residues in target proteins.

Historical Development in Thiazolidinone Research

Thiazolidinones emerged as a scaffold of interest in the 1940s with the discovery of their antitubercular properties. The 21st century saw advancements in functionalizing the thiazolidinone core to improve selectivity and potency. For instance, Trotsko et al. synthesized thiazolidine-2,4-dione hybrids with MIC values as low as 3.91 mg/L against Staphylococcus aureus, underscoring the scaffold’s adaptability. The introduction of aromatic substituents, such as dichlorophenyl groups, further optimized hydrophobic interactions with bacterial targets.

The incorporation of anthraquinone moieties into thiazolidinones represents a recent innovation driven by the need for multitarget agents. Early analogs, like (Z)-5-(anthracen-9-ylmethylene)thiazolidine-2,4-dione, demonstrated 61% synthetic yields via Knoevenagel condensation, establishing reproducible routes for complex hybrids.

Current Research Landscape and Knowledge Gaps

Current studies focus on optimizing synthetic protocols and elucidating biological targets. For example, the reaction of 9-anthraldehyde with thiazolidine-2,4-dione under piperidine catalysis offers a model for synthesizing the compound’s core. However, scalability challenges persist due to low yields in multi-step reactions.

Pharmacologically, preliminary data on analogous compounds suggest activity against biofilm-forming pathogens and cancer cell lines, but in vivo efficacy remains unvalidated. Key gaps include:

- Target Identification : Whether the compound inhibits specific enzymes (e.g., sortase A) or intercalates DNA requires confirmation via crystallography.

- Structure-Activity Relationships : The impact of substituents on the furan ring and thiazolidinone core needs systematic variation.

- Delivery Mechanisms : The anthracenequinone’s photochemical properties could enable light-activated drug release, but this application remains unexplored.

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO6S2/c26-19(27)11-25-23(30)18(33-24(25)32)10-12-8-9-17(31-12)15-6-3-7-16-20(15)22(29)14-5-2-1-4-13(14)21(16)28/h1-10H,11H2,(H,26,27)/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTAZTPNSDPSBK-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)C=C5C(=O)N(C(=S)S5)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((5-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that integrates structural elements from anthraquinone derivatives and thiazolidine rings. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Anthracene core with two ketone groups.

- Furan ring integrated into its structure.

- Thiazolidine moiety which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H17NO5 |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | (Z)-2-(5-(5-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=O)NC2=C(S1)N(C(=O)C3=CC=CC=C3C2=O)C(=C(C=C2)C(=O)N(C(=O)C4=CC=CC=C4C3=O)C(=C(C=C3)C(=O)N(C(=O)C5=CC=CC=C5C4=O))C(=C(C=C4)C(=O)N(C(=O)C6=CC=CC=C6C5=O)) |

| InChI Key | OAVRTXFIBDOFBA-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer cell proliferation.

- Antioxidant Activity : The presence of multiple aromatic rings allows for scavenging of reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Anticancer Properties

Recent studies have indicated that (Z)-2-(5-(5-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits significant anticancer activity against various cancer cell lines.

Case Study: HepG2 Cell Line

In vitro studies demonstrated that the compound showed low antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value indicating moderate cytotoxicity. Molecular docking simulations suggested strong binding affinity to key residues in target enzymes related to cancer progression .

Anti-inflammatory Effects

The compound has been reported to inhibit specific inflammatory pathways by targeting enzymes such as cyclooxygenase (COX). This inhibition leads to a reduction in inflammatory mediators, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary tests have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazolidine ring and modifications to the anthracene core can significantly impact its efficacy and selectivity toward different biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the Z-arylidene-thiazolidinone class. Below is a comparative analysis with analogs from literature:

Key Findings :

The thioxo group increases electrophilicity, aiding nucleophilic interactions in biological systems.

Synthetic Efficiency :

- Microwave synthesis (used for the target compound) reduces reaction time from hours to minutes versus conventional reflux methods .

- DMF as a solvent improves solubility of aromatic aldehydes but requires careful purification to avoid residual toxicity.

Physicochemical Properties: Solubility: The acetic acid side chain enhances aqueous solubility relative to non-polar analogs (e.g., 4-methoxyphenyl derivatives). Stability: Anthraquinone’s rigid structure may reduce photodegradation compared to hydrazone-containing analogs .

Table 2: Theoretical Property Comparison

| Property | Target Compound | 4-Methoxyphenyl Analog | Rhodanine-3-acetic Acid Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~524 | ~398 | ~300–450 |

| LogP (Predicted) | 3.2 | 2.8 | 1.5–3.0 |

| Hydrogen Bond Acceptors | 8 | 6 | 5–7 |

Mechanistic and Application Insights

- Lumping Strategy Relevance: The compound’s anthraquinone and thiazolidinone groups align with the "lumping" concept, where structurally similar compounds (e.g., aromatic heterocycles) are grouped to predict reactivity or environmental behavior . However, its unique furan bridge may necessitate separate evaluation in drug design or environmental modeling.

- Its redox-active anthraquinone core suggests utility in photodynamic therapy or as a kinase inhibitor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiazolidinone core in anthraquinone-fused thiazolidinone derivatives?

- Methodology : The thiazolidinone core can be synthesized via a Knoevenagel condensation reaction between 4-thiazolidinone derivatives and aromatic aldehydes. For example, refluxing 4-thiazolidinone (0.01 mol) with a substituted aldehyde (0.01 mol) in ethanol with piperidine (0.05 mL) for 3 hours yields the desired product . Alternative approaches involve using acetic acid/sodium acetate as a catalyst system under reflux conditions (2–3 hours), followed by recrystallization from DMF/acetic acid mixtures .

- Key Considerations : Reaction time, solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (piperidine vs. sodium acetate) significantly impact yield and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the Z-configuration of the exocyclic double bond in this compound?

- Methodology :

- ¹H NMR : The Z-configuration is confirmed by the coupling constant () between the vinyl proton and the adjacent substituents. For Z-isomers, values typically range from 10–12 Hz due to restricted rotation .

- IR Spectroscopy : The presence of a strong C=S stretch (~1250 cm⁻¹) and C=O stretches (~1700 cm⁻¹) validates the thiazolidinone and anthraquinone moieties .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodology : A DMF/acetic acid (1:2 v/v) mixture is effective for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. For example, reports >95% purity after recrystallization from this system .

- Alternative : Ethanol or methanol can be used for less polar derivatives, but may require multiple recrystallization cycles .

Advanced Research Questions

Q. How do electronic effects of substituents on the anthraquinone moiety influence the compound’s bioactivity (e.g., anticancer or antimicrobial properties)?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the anthraquinone’s 1-position to enhance π-π stacking with DNA, as observed in analogous anthraquinone-thiazolidinone hybrids .

- Biological Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains to quantify substituent effects. For example, methoxy groups may reduce activity due to steric hindrance .

- Data Interpretation : Use molecular docking to correlate substituent electronic profiles with binding affinity to target proteins (e.g., topoisomerase II) .

Q. What experimental strategies can resolve contradictions in reported synthetic yields (e.g., 24% vs. 73% for similar derivatives)?

- Methodology :

- Reaction Optimization : Screen catalysts (e.g., piperidine vs. sodium acetate) and solvents (ethanol vs. acetic acid) to identify yield-limiting factors. highlights that bromoacetic acid derivatives require anhydrous acetone and extended reflux (24 hours) for higher yields .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for intermediates prone to side-product formation .

Q. How can computational chemistry predict the compound’s tautomeric stability in solution?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare the energy of Z/E isomers and tautomers (e.g., thione-thiol tautomerism).

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate stability in DMSO or water, which may favor the thione form due to hydrogen bonding .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Thiazolidinone Derivatives

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | Ethanol | 3 | 24–73 | 90–97 | |

| Acetic Acid Reflux | NaOAc | Acetic Acid | 2–3 | 65–85 | 95–99 |

Table 2 : Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.